N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide
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Overview
Description
N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-bromoaniline with ethyl chloroformate to form an intermediate, which is then reacted with 5-chloro-2-methoxybenzoic acid. The final step involves the formation of the thiadiazole ring through cyclization with thiosemicarbazide under acidic conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its biological activities make it a candidate for drug development, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. The exact pathways involved are still under investigation, but it is known to interfere with cellular processes that are critical for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as N-(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide and N-(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide . Compared to these compounds, N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide is unique due to its specific substituents, which may confer distinct biological activities and chemical properties.
Biological Activity
N-[5-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide is a complex compound that incorporates a 1,3,4-thiadiazole moiety, which has been widely studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing literature.
Structure and Properties
The compound features:
- 1,3,4-Thiadiazole Ring : Known for its significant biological activity, including antimicrobial and anticancer properties.
- Chloro and Methoxy Substituents : These functional groups can influence the compound's pharmacokinetics and biological interactions.
- Bromophenyl Group : This moiety may enhance the compound's affinity for biological targets.
Biological Activity Overview
-
Anticancer Activity
- Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer) with IC50 values often below 10 µM .
- The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, likely through inhibition of cyclin-dependent kinases (CDKs) .
-
Antimicrobial Properties
- Thiadiazoles are recognized for their antimicrobial activity against a range of pathogens. Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
- The presence of the thiadiazole ring enhances the interaction with microbial enzymes and cellular structures.
-
Cytotoxicity and Selectivity
- While many thiadiazole derivatives exhibit potent anticancer activity, selectivity towards cancer cells versus normal cells is critical. Some compounds have been shown to affect normal fibroblasts alongside cancer cells, necessitating further optimization to reduce toxicity .
- For example, derivatives like 6b and 19 demonstrated high selectivity in breast cancer cells while maintaining lower toxicity to normal tissues .
Table 1: Summary of Biological Activities of Similar Thiadiazole Derivatives
Compound | Activity Type | Target Cell Lines | IC50 (µM) | Notes |
---|---|---|---|---|
Compound 23 | Anticancer | A549, T47D | <10 | Induces apoptosis |
Compound 6b | Antimicrobial | E. coli, S. aureus | <20 | Effective against both Gram-positive/negative |
Compound 19 | Anticancer | MCF-7 | <10 | Arrests cell cycle at G2/M phase |
Case Studies
-
Antitumor Activity Assessment :
- A study evaluated a series of thiadiazole derivatives for their anticancer properties using MTT assays on various human lung cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as effective anticancer agents .
-
Antimicrobial Efficacy :
- Another research focused on the antimicrobial properties of thiadiazole derivatives against resistant strains of bacteria. The results showed that compounds with a thiadiazole core exhibited superior activity compared to traditional antibiotics, suggesting a potential alternative in treating resistant infections .
Properties
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN4O3S2/c1-27-14-7-4-11(20)8-13(14)16(26)22-17-23-24-18(29-17)28-9-15(25)21-12-5-2-10(19)3-6-12/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIOKYBRMFROOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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